molecular formula C10H9FINO B8014184 N-Cyclopropyl-4-fluoro-2-iodobenzamide

N-Cyclopropyl-4-fluoro-2-iodobenzamide

Cat. No.: B8014184
M. Wt: 305.09 g/mol
InChI Key: ZCOXJRULLIAPAY-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-fluoro-2-iodobenzamide is an organic compound with the molecular formula C10H10FINO It is a derivative of benzamide, featuring a cyclopropyl group, a fluorine atom, and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-fluoro-2-iodobenzamide typically involves the following steps:

    Cyclopropylation: Introduction of the cyclopropyl group to the benzene ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Iodination: Introduction of the iodine atom to the benzene ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-4-fluoro-2-iodobenzamide undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the compound into its oxidized form.

    Reduction: Reduction of the compound to remove oxygen or add hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like iodine and fluorine. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions may result in the replacement of the fluorine or iodine atoms with other functional groups.

Scientific Research Applications

N-Cyclopropyl-4-fluoro-2-iodobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-fluoro-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclopropyl-4-fluoro-2-iodobenzamide can be compared with other similar compounds, such as:

    N-Cyclopropyl-4-iodobenzamide: Lacks the fluorine atom, which may affect its chemical properties and reactivity.

    N-Cyclopropyl-4-fluoro-2-chlorobenzamide: Contains a chlorine atom instead of iodine, which may influence its biological activity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-4-fluoro-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FINO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOXJRULLIAPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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